5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid
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Overview
Description
5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid is a carboxylic acid derivative characterized by a cyclopropyl ring substituted with a carboxymethyl group and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a carboxylation reaction, where the cyclopropyl ring is treated with carbon dioxide in the presence of a base.
Formation of the Pentanoic Acid Chain: The pentanoic acid chain can be synthesized through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcarboxylic acid: A simpler analog with a cyclopropyl ring and a carboxylic acid group.
Cyclopropylacetic acid: Contains a cyclopropyl ring and an acetic acid group.
Cyclopropylbutanoic acid: Features a cyclopropyl ring and a butanoic acid chain.
Uniqueness
5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid is unique due to its specific substitution pattern and the presence of both a cyclopropyl ring and a pentanoic acid chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63975-28-0 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-[(1R,2R)-2-(carboxymethyl)cyclopropyl]pentanoic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)4-2-1-3-7-5-8(7)6-10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14)/t7-,8-/m1/s1 |
InChI Key |
KBXAIHFGCIJXBC-HTQZYQBOSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1CC(=O)O)CCCCC(=O)O |
Canonical SMILES |
C1C(C1CC(=O)O)CCCCC(=O)O |
Origin of Product |
United States |
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